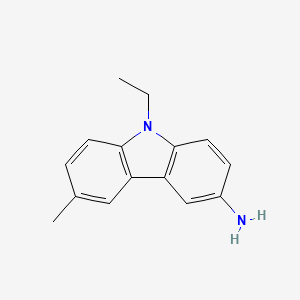

3-Amino-9-ethyl-6-methylcarbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35037-15-1 |

|---|---|

Molecular Formula |

C15H16N2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

9-ethyl-6-methylcarbazol-3-amine |

InChI |

InChI=1S/C15H16N2/c1-3-17-14-6-4-10(2)8-12(14)13-9-11(16)5-7-15(13)17/h4-9H,3,16H2,1-2H3 |

InChI Key |

GQRPWHKKKIWXDX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)N |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 3 Amino 9 Ethyl 6 Methylcarbazole and Analogs

Intrinsic Nucleophilicity of the Amino Group at C-3

The amino group at the C-3 position of the carbazole (B46965) scaffold is a primary nucleophilic center, readily participating in reactions with a variety of electrophilic reagents. tubitak.gov.trresearchgate.net Its reactivity is fundamental to the construction of more complex molecules and fused heterocyclic systems.

The nucleophilic amino group undergoes addition reactions with electrophiles such as isocyanates and thioamide precursors. A notable example is the reaction of 3-amino-9-ethylcarbazole (B89807) with 2-isocyanatoethyl methacrylate (B99206) in methylene (B1212753) chloride at room temperature, which yields a ureido-functionalized methacrylate monomer. tubitak.gov.trresearchgate.net This reaction proceeds via a nucleophilic addition mechanism where the nitrogen of the amino group attacks the electrophilic carbon of the isocyanate group. tubitak.gov.tr

Similarly, the reaction with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) in the presence of ammonia (B1221849) leads to the formation of a thiourea (B124793) derivative, demonstrating the amino group's ability to react with thioamide-like structures. researchgate.net Another example involves the transamination reaction with 2-cyano-3-(N,N-dimethylamino)propenethioamide in boiling ethanol, which produces 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)propenethioamide. tubitak.gov.trresearchgate.net

Table 1: Addition Reactions of the C-3 Amino Group in 3-Amino-9-ethylcarbazole

| Reactant (Nucleophile) | Electrophile | Product | Conditions |

|---|---|---|---|

| 3-Amino-9-ethylcarbazole | 2-Isocyanatoethyl methacrylate | 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate | Methylene chloride, Room Temperature |

| 3-Amino-9-ethylcarbazole | 1,1'-Thiocarbonyldiimidazole / Ammonia | (9-Ethyl-9H-carbazol-3-yl)-thiourea | Methylene chloride, Room Temperature |

Acylation of the C-3 amino group is a common transformation. For instance, the acylation of 3-amino-9-ethylcarbazole with ethyl succinoyl chloride in pyridine (B92270) yields ethyl 4-((9-ethyl-9H-carbazol-3-yl)amino)-4-oxobutanoate. tubitak.gov.tr The mechanism involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.

The reaction of 3-amino-9-ethylcarbazole with ethyl-3-oxobutanoate demonstrates how reaction conditions can dictate the mechanism and outcome. nih.govresearchgate.net In refluxing toluene (B28343) without a catalyst, the reaction proceeds through an acylation pathway to yield N-(9-ethylcarbazol-3-yl)-3-oxobutanamide. nih.govresearchgate.net However, the addition of a catalytic amount of hydrochloric acid favors a condensation mechanism, leading to the formation of ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate as the major product. nih.govresearchgate.net

The amino group can also participate in various substitution reactions. A nickel-catalyzed cross-coupling reaction of 3-amino-9-ethylcarbazole with phenyl dimethylsulfamate in dioxane at 80 °C results in the formation of 9-ethyl-3-(phenylamino)carbazole with a high yield. tubitak.gov.trresearchgate.net This reaction showcases a modern synthetic method for N-arylation.

Furthermore, the amino group can act as a nucleophile in displacement reactions. The reaction of 3-amino-9-ethylcarbazole with 4-chloro-2-phenylquinazoline (B1330423) in boiling dimethylformamide (DMF) yields 9-ethyl-N-(2-phenylquinazolin-4-yl)-9H-carbazol-3-amine through a nucleophilic aromatic substitution mechanism. researchgate.net

Table 2: Substitution Reactions at the C-3 Amino Group of 3-Amino-9-ethylcarbazole

| Reactant (Nucleophile) | Electrophile | Product | Conditions / Catalyst |

|---|---|---|---|

| 3-Amino-9-ethylcarbazole | Phenyl dimethylsulfamate | 9-Ethyl-3-(phenylamino)carbazole | [Ni(cyclooctadiene)₂], SIPr•HCl, NaOtBu, Dioxane, 80 °C |

Regioselective Reactivity at the Carbazole Ring (C-2 and C-4)

The presence of the amino group at the C-3 position significantly influences the reactivity of the carbazole ring itself. tubitak.gov.trresearchgate.net Through its mesomeric (resonance) effect, the amino group increases the electron density at the C-2 and C-4 positions, making them susceptible to electrophilic attack. tubitak.gov.trresearchgate.net This electronic behavior is analogous to that of an enamine, with an established reactivity order of C-4 > C-2. tubitak.gov.trresearchgate.net This regioselectivity is crucial for synthesizing fused heterocyclic systems where the new ring is annulated onto the carbazole core. tubitak.gov.trresearchgate.net

Cyclization Reactions and Annulation Pathways

The dual reactivity of 3-aminocarbazole derivatives, involving both the nucleophilic amino group and the activated C-2/C-4 positions, provides pathways for various cyclization and annulation reactions. These reactions are instrumental in building complex, polycyclic aromatic structures.

The Skraup reaction, a classic method for quinoline (B57606) synthesis, can be applied to 3-aminocarbazole derivatives to form pyridocarbazoles. Specifically, 3-amino-9-ethyl-6-methylcarbazole undergoes the Skraup reaction to yield a derivative of 7H-pyrido[2,3-c]carbazole. rsc.org This outcome is consistent with Marckwald's rule, which predicts that in β-substituted naphthalene (B1677914) amines (to which the carbazole is analogous), cyclization occurs at the α-position (C-2 in this case) rather than the γ-position (C-4). rsc.org This regioselectivity results in an angularly fused product. rsc.org

In contrast, the same amine, this compound, undergoes an anti-Marckwald cyclization in the Combes–Beyer reaction, which leads to the formation of a linear 6H-pyrido[3,2-b]carbazole derivative. rsc.org This highlights how the choice of reaction conditions and reagents can direct the cyclization pathway to different positions on the carbazole ring.

Table 3: Skraup Reaction of this compound

| Reactant | Reaction Type | Cyclization Rule | Product Type |

|---|

Combes–Beyer Reaction and Pyrido[3,2-b]carbazole Formation

The Combes–Beyer reaction and related methodologies provide a powerful tool for the synthesis of pyrido[3,2-b]carbazole derivatives, which are of significant interest due to their potential biological activities. nih.govnih.gov

One approach involves the reaction of 3-amino-9-alkylcarbazoles with β-dicarbonyl compounds. For instance, the reaction of 3-amino-9-ethylcarbazole with ethyl-3-oxobutanoate can lead to either a condensation product, ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate, or an acylation product, N-(9-ethylcarbazol-3-yl)-3-oxobutanamide, depending on the reaction conditions. nih.gov The condensation product can subsequently be cyclized to form the corresponding 4,7-dihydro-pyrido[2,3-c]-carbazol-1-one upon heating in mineral oil. nih.gov The direction of the initial reaction is influenced by factors such as temperature and the presence of a catalyst. nih.gov

Another strategy for constructing the pyrido[3,2-b]carbazole scaffold is the Povarov (imino Diels-Alder) reaction. The reaction of 3-amino-9-ethyl-1,4-dimethyl-9H-carbazole with a dienophile like ethyl vinyl ether in the presence of a catalyst such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can yield 6-ethyl-2,5,11-trimethyl-6H-pyrido[3,2-b]carbazole with high regioselectivity and good yield. researchgate.net

Furthermore, the Michael addition reaction of 3-amino-9-ethylcarbazole with chalcones, catalyzed by sulfated Bi2O3-fly ash, has been utilized to synthesize 2,3-diaryl-6-ethyl-6H-pyrido[3,2-b]carbazole derivatives. tubitak.gov.trresearchgate.net

A novel and efficient synthetic route to the core scaffold of pyrido[3,2-α]carbazole derivatives involves the Knoevenagel condensation of appropriate precursors followed by an intramolecular Heck-type reaction. nih.gov

Formation of Thiazole (B1198619) and Thiazolidinone Derivatives

The versatile reactivity of 3-amino-9-ethylcarbazole extends to the synthesis of thiazole and thiazolidinone derivatives, which are recognized for their broad spectrum of biological activities.

Thiazole derivatives can be synthesized via the Hantzsch reaction. This involves the reaction of a thioamide, such as 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)propenethioamide, with α-haloketones like p-substituted phenacyl bromides. tubitak.gov.trresearchgate.net The initial thioamide can be prepared by the transamination of 3-amino-9-ethylcarbazole with 2-cyano-3-(N,N-dimethylamino)propenethioamide. tubitak.gov.trresearchgate.net

The synthesis of thiazolidinone derivatives often proceeds through a multi-component reaction. For example, a one-pot, four-component reaction of 3-amino-9-ethylcarbazole, substituted isothiocyanates, ethyl bromoacetate, and 6-methyl-3-formylchromone can produce carbazole–thiazolidinone–chromone hybrids in excellent yields. researchgate.net Similarly, carbazole–thiazolidinone–pyrazole hybrids can be synthesized using a similar methodology. researchgate.net Another approach involves the reaction of an aldehyde, an amine (like 3-amino-9-ethylcarbazole), and thioglycolic acid, which can be facilitated by a heterogeneous catalyst. nih.gov

The general synthesis of 4-thiazolidinones can also be achieved by refluxing appropriate hydrazones with thioglycolic acid in the presence of anhydrous ZnCl2. nih.gov

Other Cycloaddition and Condensation Reactions

Beyond the formation of pyridocarbazoles and thiazole derivatives, 3-amino-9-ethylcarbazole participates in a variety of other cycloaddition and condensation reactions, leading to a diverse array of heterocyclic structures. tubitak.gov.trresearchgate.net

Condensation of 3-amino-9-ethylcarbazole with acetylacetone (B45752) in the presence of a catalyst like indium(III) chloride can yield a β-enaminone. tubitak.gov.tr Additionally, condensation with aldehydes and ketones can lead to the formation of Schiff bases, which are versatile intermediates for further transformations. researchgate.net For example, the condensation with triformylphloroglucinol produces a fluorescent chemosensor. tubitak.gov.trresearchgate.net

The amino group at C-3 and the adjacent C-4 position can be involved in cyclization reactions to form pyrrolo[2,3-c]carbazoles. tubitak.gov.tr For instance, the catalytic heteroannulation of 3-amino-9-ethylcarbazole with ethylene (B1197577) glycol using a RuCl3/SnCl2 catalyst system yields 6-ethyl-3,6-dihydropyrrolo[2,3-c]carbazole. tubitak.gov.tr

Furthermore, microwave-assisted reactions have been employed for the synthesis of complex heterocyclic systems. For example, the reaction of 3-amino-9-ethylcarbazole with aromatic aldehydes and 2-mercaptoacetic acid under solvent-free microwave irradiation leads to the formation of functionalized 1-aryl-8-ethyl-5,8-dihydro-1H- tubitak.gov.trnih.govthiazepino[5,6-c]-carbazol-4(3H)-ones. tubitak.gov.tr

Mechanistic Studies on Reaction Selectivity and Pathway Elucidation

The regioselectivity of reactions involving 3-amino-9-ethylcarbazole is a critical aspect, with the nucleophilic centers at the amino group (N-3), C-2, and C-4 exhibiting different reactivities. tubitak.gov.tr The mesomeric effect of the amino group enhances the nucleophilicity of the C-2 and C-4 positions, with the reactivity order generally being C-4 > C-2. tubitak.gov.tr

In the reaction of 3-amino-9-alkylcarbazoles with ethyl-3-oxobutanoate, the formation of either the condensation product or the acylation product is dependent on the reaction conditions. nih.gov The presence of an acid catalyst favors the formation of the enamine (condensation product), while in its absence, the amide (acylation product) is the major product. nih.gov This selectivity highlights the role of catalysis in directing the reaction pathway.

Mechanistic studies on the formation of thiazolidinones have proposed that in some cases, the reaction proceeds through the formation of an imine intermediate. nih.gov For instance, in the one-pot synthesis of 1,3-thiazolidin-4-ones from an arylaldehyde, thioglycolic acid, and an aniline, a supported ionic liquid catalyst is believed to activate the carbonyl group of the aldehyde and the amine, facilitating the formation of the imine. nih.gov

The formation of different isomers in the synthesis of thiazole derivatives has also been a subject of investigation. nih.gov While spectral data may not always distinguish between possible isomers, computational modeling studies can be employed to predict the most stable structure and elucidate the reaction mechanism. nih.gov

The stereochemistry of products, such as in the formation of hydrazones which can exist as Z/E isomers due to restricted rotation around the amide bond, can be investigated using NMR spectroscopy. nih.gov The ratio of these isomers can be influenced by the substituents present in the molecule. nih.gov

Based on the comprehensive search conducted, detailed spectroscopic and structural analysis data for the specific chemical compound This compound is not available in the public domain through the search results.

The search results consistently provided information for the related but structurally distinct compound, 3-Amino-9-ethylcarbazole . This analogue lacks the methyl group at the 6-position of the carbazole ring, which is a critical structural feature of the requested molecule. The presence of this methyl group would significantly alter the chemical shifts in its Nuclear Magnetic Resonance (NMR) spectra and the fragmentation patterns in its Mass Spectrometry (MS) data.

Therefore, it is not possible to generate a scientifically accurate article on the "Advanced Spectroscopic Characterization and Structural Analysis" of "this compound" as per the requested outline. The specific ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry data required for a thorough and accurate discussion are absent from the available resources.

To provide the requested article, specific experimental data for this compound would be required.

Advanced Spectroscopic Characterization and Structural Analysis

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of its bonds. For the compound 3-Amino-9-ethyl-6-methylcarbazole, IR spectroscopy would reveal characteristic absorption bands for its amine (NH₂), ethyl (C₂H₅), methyl (CH₃), and carbazole (B46965) ring structures.

The IR spectrum of 3-Amino-9-ethylcarbazole (B89807) exhibits characteristic peaks that can be assigned to its various functional groups. nih.govchemicalbook.com The presence of the amino group is typically confirmed by the appearance of N-H stretching vibrations. The ethyl group attached to the nitrogen of the carbazole ring would show characteristic C-H stretching and bending vibrations. The aromatic carbazole core would produce a series of complex bands corresponding to C-H and C=C stretching and bending vibrations.

A detailed analysis of the IR spectrum would involve the assignment of each significant absorption band to a specific vibrational mode within the molecule. This is often accomplished by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally similar compounds. A data table summarizing the expected characteristic IR absorption bands for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3500-3300 | Primary Amine (NH₂) |

| C-H Stretch (Aromatic) | 3100-3000 | Carbazole Ring |

| C-H Stretch (Aliphatic) | 3000-2850 | Ethyl and Methyl Groups |

| C=C Stretch (Aromatic) | 1650-1450 | Carbazole Ring |

| N-H Bend | 1650-1580 | Primary Amine (NH₂) |

| C-H Bend (Aliphatic) | 1470-1350 | Ethyl and Methyl Groups |

| C-N Stretch | 1350-1250 | Aromatic Amine |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

As of the latest available information, a single-crystal XRD structure for this compound has not been reported in publicly accessible databases. However, the Crystallography Open Database (COD) contains crystal structures for the parent compound, 3-Amino-9-ethylcarbazole. nih.gov Analysis of these structures provides a foundational understanding of the carbazole core's geometry and the typical packing motifs.

A hypothetical single-crystal XRD study of this compound would yield precise crystallographic data. This would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. From this data, a detailed structural model could be built, revealing the planarity of the carbazole ring system, the orientation of the ethyl and amino groups, and the position of the methyl group on the carbazole framework.

The addition of the methyl group at the 6-position could potentially influence the crystal packing through steric effects or weak intermolecular interactions, possibly leading to a different crystal system or space group compared to the unsubstituted parent compound. A summary of the type of data that would be obtained from a single-crystal XRD experiment is presented in the table below.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (ρ) | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For carbazole (B46965) derivatives, DFT calculations provide detailed information about their geometric and electronic properties. nih.govnih.gov

The first step in most DFT studies is geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. This process identifies the minimum energy conformation of the molecule. For carbazole derivatives, the planarity of the carbazole ring system is a key feature, while the orientation of the amino and ethyl groups can vary. Understanding the conformational landscape is crucial as different conformers can exhibit different properties and reactivity.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. nih.gov For 3-Amino-9-ethyl-6-methylcarbazole, the presence of the electron-donating amino group is expected to raise the HOMO energy level, making it more susceptible to electrophilic attack and influencing its charge transport properties. researchgate.nettubitak.gov.tr

Table 1: Frontier Molecular Orbital Data for a Related Carbazole Derivative

| Parameter | Value |

| HOMO Energy | -5.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 3.36 eV |

Note: This data is for a representative carbazole derivative and illustrates the typical values obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.gov By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated. najah.edu These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a potential drug molecule interacts with its biological target. nih.gov Carbazole derivatives have been the subject of numerous molecular docking studies to investigate their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net For instance, studies on similar carbazole-containing compounds have explored their binding interactions with enzymes like tyrosyl-tRNA synthetase and beta-ketoacyl-ACP synthase III, revealing key interactions that contribute to their biological activity. nih.gov

Table 2: Representative Molecular Docking Results for a Carbazole Derivative

| Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

| Tyrosyl-tRNA synthetase | -11.18 | 6.37 nM |

| Beta-Ketoacyl-Acp Synthase III | -10.29 | 28.47 nM |

Reaction Mechanism Modeling and Transition State Characterization

Structure-Property Relationship (SPR) Derivations

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. By systematically modifying the structure of this compound and calculating the resulting changes in its properties using computational methods, researchers can develop predictive models. These models can then be used to design new carbazole derivatives with enhanced properties for specific applications, such as improved fluorescence for organic light-emitting diodes (OLEDs) or increased binding affinity for a particular biological target.

Research Applications and Emerging Directions in Carbazole Chemistry

Versatility as a Synthetic Building Block for Complex Molecules

3-Amino-9-ethyl-6-methylcarbazole is a versatile precursor for the synthesis of more complex molecules and fused heterocyclic systems. tubitak.gov.trresearchgate.net The presence of an amino group at the 3-position, along with reactive sites at the C-2 and C-4 positions of the carbazole (B46965) ring, allows for a variety of chemical modifications. tubitak.gov.trresearchgate.net This reactivity enables its use in nucleophilic addition and substitution reactions, as well as cyclization reactions to construct diverse molecular architectures. tubitak.gov.trresearchgate.net

For instance, it can react with various electrophiles at its three nucleophilic centers: the amino group and the carbon atoms at positions 2 and 4. researchgate.net The amino group's mesomeric effect enhances the nucleophilicity of the C-2 and C-4 positions. researchgate.net This has been exploited to create a range of fused heterocyclic systems, including those containing pyrrole, thiazole (B1198619), pyridine (B92270), and quinazoline (B50416) rings. researchgate.net

An example of its synthetic utility is the reaction with ethyl-3-oxobutanoate, which can lead to either an acylation product, N-(9-ethylcarbazol-3-yl)-3-oxobutanamide, or a condensation product, ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate, depending on the reaction conditions. researchgate.net These products can then be further cyclized to form more complex heterocyclic structures. researchgate.net

Applications in Advanced Materials Science

The electronic and optical properties of carbazole derivatives make them highly suitable for applications in materials science. researchgate.net this compound and its derivatives are no exception, demonstrating potential in a variety of advanced materials.

Optoelectronic and Photoconductive Materials (e.g., OLEDs, Laser Active Media)

Carbazole-based compounds are well-known for their promising electronic and optical properties, including photoconductivity. researchgate.net Derivatives of this compound have been investigated for their use in electronic devices such as organic light-emitting diodes (OLEDs). tubitak.gov.trresearchgate.net The high electron mobility and favorable electronic properties of compounds like 9-Ethyl-9H-carbazol-3-amine make them attractive for these applications. targetmol.com For example, a purple fluorescent monomer, 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate (B99206), synthesized from 3-amino-9-ethylcarbazole (B89807), has shown potential for use in organic LEDs and as a laser active media. tubitak.gov.trresearchgate.net

Functional Coatings and Chemosensor Development

The reactivity of this compound lends itself to the development of functional coatings and chemosensors. tubitak.gov.trresearchgate.net A fluorescent monomer derived from this compound has been identified for its potential in creating functional coatings. tubitak.gov.trresearchgate.net

In the realm of chemosensors, derivatives of this compound have been designed to detect specific ions. For instance, a fluorescent chemosensor for detecting copper ions has been developed. tubitak.gov.trresearchgate.net This sensor, a triformylphloroglucinol 3-amino-9-ethylcarbazole hydrazone, demonstrates a fluorescent "ON-OFF-ON" switching mechanism in the presence of copper ions, making it useful for cell imaging applications. tubitak.gov.trresearchgate.net Another study reported the fabrication of a colorimetric probe based on a carbazole derivative for the selective detection of copper (II) ions. researchgate.net Furthermore, a novel fluorescence sensor was developed by covalently immobilizing 3-amino-9-ethylcarbazole onto a quartz glass slide using silver nanoparticles as bridges, which could be used to measure rutin (B1680289) concentration. nih.gov

Integration in Electronic Devices (e.g., Solar Cells, Electrochromic Devices)

The favorable electronic properties of this compound derivatives extend to their potential use in other electronic devices. Research has explored the application of newly synthesized carbazole derivatives in solar cells and electrochromic devices. tubitak.gov.tr The ability to tune the electronic properties through chemical modification makes these compounds promising candidates for various roles within these technologies.

Semiconductive Properties of Derivatives

The core carbazole structure is known to possess semiconductive properties, and derivatives of this compound are being explored for this characteristic. The inherent charge-transporting capabilities of the carbazole moiety contribute to the semiconducting nature of these materials, which is a key requirement for their application in electronic devices. researchgate.net

Applications in Analytical and Diagnostic Methodologies

Beyond materials science, this compound (AEC) is a well-established reagent in analytical and diagnostic procedures. sigmaaldrich.commerckmillipore.comsigmaaldrich.com It is widely used as a chromogenic substrate for the enzyme horseradish peroxidase (HRP) in techniques like immunohistochemistry and immunoblotting. sigmaaldrich.commerckmillipore.comsigmaaldrich.comsigmaaldrich.com

When AEC reacts with HRP in the presence of hydrogen peroxide, it forms a red, insoluble end product, allowing for the visual detection of the enzyme's activity. sigmaaldrich.commerckmillipore.comsigmaaldrich.com This reaction is fundamental to many staining procedures in histology and molecular biology. sigmaaldrich.commerckmillipore.com For example, it is used to visualize the location of specific antigens in tissue sections by linking the primary antibody to an HRP-conjugated secondary antibody. sigmaaldrich.comchemicalbook.com

AEC has been utilized in various research contexts, including:

Immunohistochemical staining to visualize cells. sigmaaldrich.comchemicalbook.com

As a substrate in enzyme-linked immune absorbent spot (ELISpot) assays. sigmaaldrich.comchemicalbook.com

In the detection of leukocyte peroxidase. emsdiasum.com

For the colorimetric detection of antibodies in disease diagnosis. researchgate.net

As a derivatization reagent for the analysis of oligosaccharides by high-performance liquid chromatography (HPLC). researchgate.net

Chromogenic Reagents in Immunohistochemistry and Immunoblotting

3-Amino-9-ethylcarbazole (AEC), a derivative of this compound, is a widely used chromogenic substrate in immunohistochemistry (IHC) and immunoblotting techniques. sigmaaldrich.comwikipedia.org In these applications, AEC is employed to visualize the location of an antigen that has been targeted by a primary antibody and subsequently by a secondary antibody conjugated to the enzyme horseradish peroxidase (HRP). sigmaaldrich.comwikipedia.org

The enzymatic reaction between HRP and AEC, in the presence of a substrate, results in the formation of a distinct red, insoluble precipitate at the site of the antigen-antibody-enzyme complex. sigmaaldrich.comwikipedia.org This colored product allows for the direct visualization of the target antigen within tissue sections or on membranes. chemicalbook.compubcompare.ai The development of AEC provided a more sensitive and visually distinct alternative to other chromogenic substrates, enhancing the detection of proteins with low expression levels. pubcompare.ai

Substrates for Peroxidase Activity Detection

3-Amino-9-ethylcarbazole serves as a substrate for the detection of peroxidase activity, most notably that of horseradish peroxidase (HRP). sigmaaldrich.combiocompare.comwikipedia.org HRP, an enzyme commonly conjugated to antibodies in immunoassays, catalyzes the oxidation of various substrates in the presence of hydrogen peroxide. wikipedia.orgsigmaaldrich.com When AEC is used as the substrate, its oxidation by HRP yields a colored product, enabling the detection and quantification of HRP activity. sigmaaldrich.comsigmaaldrich.com

This principle is fundamental to techniques like ELISA (Enzyme-Linked Immunosorbent Assay), where the amount of colored product formed is proportional to the amount of HRP-conjugated antibody present, which in turn corresponds to the quantity of the target antigen. biocompare.combio-rad.com While other substrates for HRP exist, such as TMB (3,3',5,5'-tetramethylbenzidine) and DAB (3,3'-diaminobenzidine), AEC remains a valuable tool due to the specific characteristics of its red-colored precipitate. biocompare.comsigmaaldrich.combio-rad.com

Table 1: Common Chromogenic HRP Substrates

| Substrate | Abbreviation | Color of Precipitate |

| 3-Amino-9-ethylcarbazole | AEC | Red |

| 3,3'-Diaminobenzidine | DAB | Brown |

| 3,3',5,5'-Tetramethylbenzidine | TMB | Blue |

| 2,2'-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) | ABTS | Green |

Reference Standards in Analytical Chemistry

Carbazole and its derivatives are utilized as analytical standards in various chemical analyses. sigmaaldrich.comsigmaaldrich.comaccustandard.com Analytical standards are highly pure compounds used as a reference for identifying and quantifying other substances. Carbazole itself is available as a certified reference material for techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com These standards are crucial for ensuring the accuracy and reproducibility of analytical methods in fields like environmental monitoring and quality control. sigmaaldrich.com For instance, carbazole has been used as a reference standard for its determination in e-cigarette aerosols and soil samples. sigmaaldrich.com

Role of the Carbazole Scaffold in Bioactive Compound Design (General)

The carbazole scaffold is a key structural motif in a multitude of biologically active compounds, both naturally occurring and synthetic. wisdomlib.orgresearchgate.netijpsjournal.comnih.govresearchgate.net Its tricyclic, aromatic, and electron-rich nature imparts favorable physicochemical properties, making it a "privileged scaffold" in medicinal chemistry. ijpsjournal.comnih.govnih.gov Carbazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. wisdomlib.orgresearchgate.netnih.gov The versatility of the carbazole ring allows for chemical modifications at various positions, enabling the synthesis of a diverse library of compounds with tailored biological activities. nih.govtandfonline.com

Rational Design of Annulated and Flexible Carbazole Derivatives

The rational design of carbazole derivatives, including annulated and flexible structures, is a key strategy in the development of new materials and therapeutic agents. acs.orgacs.orgnih.gov Annulation, the fusion of additional rings onto the carbazole core, can significantly alter the electronic and photophysical properties of the molecule. rsc.org This approach has been used to create novel carbazole-based materials for applications in organic electronics, such as solar cells. acs.orgacs.orgnih.gov Theoretical models and calculations, such as Density Functional Theory (DFT), are often employed to predict the properties of designed molecules before their synthesis, guiding the development of materials with optimized characteristics. acs.orgnih.gov The design of flexible carbazole derivatives is also an active area of research, aiming to create molecules with specific conformational properties for various applications. acs.org

Exploration in Pincer Ligand Chemistry and Catalysis

The carbazole scaffold has been effectively incorporated as the backbone in tridentate pincer ligands. nih.govacs.orgbohrium.com Pincer ligands are chelating agents that bind tightly to a metal center at three points, imparting high stability to the resulting metal complex. nsf.gov The rigid and planar structure of the carbazole core, combined with the ability to introduce various donor groups at different positions, makes it a highly tunable platform for ligand design. nih.govacs.org Carbazole-based pincer complexes have shown promise in a range of catalytic applications, including small molecule activation. nih.gov The electronic properties of the carbazole-amido bond to the metal center play a significant role in the reactivity of these complexes. nih.gov

Future Research Trajectories in this compound Chemistry

Future research directions in the chemistry of this compound and related carbazole derivatives are poised to build upon their established applications and explore new frontiers. The continuous development of more efficient and environmentally friendly synthetic methodologies for carbazole derivatives remains a key focus. rsc.orgchim.it There is growing interest in the application of carbazole-based compounds in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In the realm of medicinal chemistry, the design and synthesis of novel carbazole derivatives with enhanced and more specific biological activities, such as antimicrobial and anticancer properties, will continue to be a major research area. nih.govnih.gov Furthermore, the exploration of carbazole scaffolds in the design of synthetic receptors for anions and other biologically relevant molecules is an emerging field with significant potential. univaq.it The unique photophysical properties of carbazoles also suggest their continued investigation for applications in bioimaging and photodynamic therapy. nih.gov

Q & A

Q. What are the standard synthetic routes for 3-Amino-9-ethyl-6-methylcarbazole, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions. For example, hydroxyamine hydrochloride and sodium acetate in methanol, followed by acetic anhydride in dichloromethane, yield intermediates that are further functionalized. Reaction duration (e.g., 6 hours for oxime formation) and solvent polarity significantly affect purity and yield . Key steps include avoiding oxime isolation to streamline synthesis .

Q. What spectroscopic techniques are recommended for characterizing this carbazole derivative?

UV-Vis, FT-IR, and NMR (¹H and ¹³C) are essential. UV-Vis identifies π→π* transitions in the carbazole core, while FT-IR confirms amine and methyl group vibrations. NMR resolves positional isomerism; for instance, ¹H NMR distinguishes ethyl and methyl substituents based on splitting patterns . Cross-validation with elemental analysis ensures structural fidelity .

Q. How should researchers handle stability issues during storage and experimentation?

Store at 2–6°C in airtight, light-protected containers to prevent oxidative degradation. Purity degradation under ambient conditions can be monitored via HPLC with UV detection (λ = 254 nm). Pre-experiment recrystallization from methanol is advised to remove oxidized byproducts .

Q. What are the compound’s primary applications in biochemical research?

It serves as a chromogenic substrate in peroxidase-linked assays (e.g., ELISA) due to its oxidation-dependent colorimetric shift. Optimal reaction conditions include pH 5.0–6.0 buffers and hydrogen peroxide as a co-substrate. Interference from endogenous peroxidases requires control experiments with catalase inhibitors .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural elucidation be resolved?

Combine XRD crystallography with DFT calculations. XRD provides absolute conformation (e.g., bond angles, torsion), while DFT models (B3LYP/6-31G(d)) predict electronic environments. Discrepancies in NMR chemical shifts may arise from solvent effects or crystal packing, necessitating solvent-phase DFT corrections .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing imidazole groups)?

Use directing groups (e.g., bromine at C-6) to steer cross-coupling reactions (e.g., Suzuki-Miyaura). For example, 9-Ethyl-3,6-bis(imidazol-1-yl)-carbazole derivatives are synthesized via palladium-catalyzed coupling, with regioselectivity confirmed by NOESY NMR . Solvent choice (DMF vs. THF) impacts reaction kinetics and byproduct formation .

Q. How does the compound’s electronic structure influence its utility in optoelectronic materials?

The carbazole core’s extended π-conjugation enables charge transport in organic semiconductors. Time-dependent DFT (TD-DFT) calculations reveal HOMO-LUMO gaps (~3.2 eV), correlating with UV-Vis absorption maxima. Substitution at C-3 (amine) enhances electron-donating capacity, critical for hole-transport layers in OLEDs .

Q. What methodologies address batch-to-batch variability in bioassay applications?

Implement QC protocols:

Q. How can computational models predict interaction mechanisms with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities. For example, the amine group’s hydrogen bonding with active-site residues (e.g., Asp/Glu) can be modeled. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .

Q. What are the implications of polymorphism observed in crystallographic studies?

Polymorphs (e.g., monoclinic vs. orthorhombic) alter solubility and thermal stability. Use DSC (differential scanning calorimetry) to map phase transitions and PXRD to identify dominant forms. Solvent-mediated recrystallization (e.g., ethanol/water mixtures) can isolate thermodynamically stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.